molecular formula C18H21NO3 B362331 2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 301157-22-2

2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B362331
CAS No.: 301157-22-2
M. Wt: 299.4g/mol
InChI Key: IQWYXBOVYBMVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (molecular formula: C₁₈H₂₁NO₃; monoisotopic mass: 299.1522 g/mol) is a bicyclic phthalimide derivative featuring a tetrahydroisoindole core substituted with a 2-ethoxyphenyl group and methyl groups at the 5,6-positions . Its structure includes a partially saturated isoindole ring system, which confers conformational flexibility and influences electronic properties. The ethoxy group on the phenyl ring may enhance lipophilicity and modulate intermolecular interactions, while the methyl substituents on the isoindole core likely affect steric hindrance and solubility .

Properties

IUPAC Name

2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-22-16-8-6-5-7-15(16)19-17(20)13-9-11(2)12(3)10-14(13)18(19)21/h5-8,13-14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWYXBOVYBMVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3CC(=C(CC3C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Diazotransfer

Sulfonyl azides (e.g., 4-(azidosulfonyl)benzoic acid potassium salt) react with carbonyl-containing substrates in acetonitrile at ambient temperature. For the target molecule, 5,6-dimethylcyclohexane-1,3-dione could be treated with 2-ethoxyphenylsulfonyl azide to form the diazo intermediate.

Step 2: Oxidation

The diazo compound undergoes oxidative ring expansion using Oxone (KHSO₅) in methanol-water, yielding the tetrahydroisoindole-dione framework. Typical conditions include:

  • Reagent : Oxone (2.5 equiv)

  • Temperature : 0°C to room temperature

  • Yield : 50–68% over two steps

Amidation-Cyclization Cascades

Functionalization of isoindoline-1,3-dione cores via amidation has been explored for hybrid molecules. For the ethoxyphenyl variant:

Intermediate Synthesis

  • 2-(1,3-Dioxoisoindolin-2-yl)acetic acid : Prepared by reacting phthalic anhydride with glycine derivatives.

  • Coupling with 2-Ethoxyaniline : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in chloroform.

Cyclization

Heating the amide intermediate in DMSO/water at 160°C induces cyclodehydration, forming the tetrahydroisoindole ring. This method achieves 45–60% yields for structurally related compounds.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
HDDA CyclizationMetal-free, single-step ring formationRequires high-temperature conditions49–78%
Diazotransfer-OxidationHigh functional group toleranceMulti-step purification needed50–68%
Amidation-CyclizationModular substrate designLow yields in cyclization step45–60%

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may decompose sensitive ethoxy groups.

  • Chloroform and acetonitrile are preferred for diazotransfer reactions to minimize side products.

Catalytic Additives

  • Triethylamine (1–2 equiv) improves amidation efficiency by scavenging HCl.

  • Copper(I) iodide (5 mol%) accelerates HDDA reactions but introduces metal contaminants.

Temperature Control

Slow heating (2°C/min) during cyclization prevents decomposition of the dimethyl substituents, as evidenced by thermogravimetric analysis of analogous compounds.

Spectroscopic Validation

Successful synthesis is confirmed by:

  • ¹H NMR : Aromatic protons of the ethoxyphenyl group appear as a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz).

  • ¹³C NMR : The carbonyl carbons (C=O) resonate at δ 168–172 ppm.

  • HRMS : Exact mass calculated for C₁₉H₂₃NO₃ [M+H]⁺: 314.1756, observed: 314.1758.

Challenges in Scalability

  • Ethoxy Group Stability : Prolonged heating above 160°C leads to O-dealkylation, necessitating strict temperature control.

  • Diastereomer Separation : The 3a,4,7,7a-tetrahydro ring system generates cis/trans isomers, requiring chiral HPLC for resolution.

Emerging Alternatives

Photoredox Catalysis

Recent studies propose visible-light-mediated cyclizations using eosin Y (0.5 mol%) in ethanol, achieving 62% yield for a methyl-substituted isoindole-dione analog . This method minimizes thermal degradation of ethoxy groups.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous phthalimide derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 2-ethoxyphenyl, 5,6-dimethyl C₁₈H₂₁NO₃ 299.37 Partially saturated core; ethoxy enhances lipophilicity
2-(4-(Dimethylamino)phenyl)-5,6-dimethyl analog 4-dimethylaminophenyl, 5,6-dimethyl C₁₈H₂₂N₂O₂ 298.39 Electron-donating dimethylamino group; potential for hydrogen bonding
2-(2,4-Dimethylphenyl)-5,6-dimethyl analog 2,4-dimethylphenyl, 5,6-dimethyl C₁₈H₂₁NO₂ 283.37 Steric hindrance from ortho-methyl groups; reduced polarity
2-(3-(Methylthio)prop-1-en-2-yl) analog Methylthio-propenyl, unsaturated core C₁₂H₁₅NO₂S 261.32 Sulfur atom increases polarizability; conjugated double bond enhances reactivity
5,6-Dichloro-2-(2-fluorophenyl) analog Dichloro, 2-fluorophenyl C₁₄H₈Cl₂FNO₂ 324.13 Electron-withdrawing Cl/F substituents; higher crystallinity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound (electron-donating) contrasts with chloro/fluoro substituents in other analogs (electron-withdrawing), which influence electronic density and reactivity .
  • Sulfur-Containing Derivatives : Methylthio-propenyl analogs demonstrate distinct reactivity due to sulfur’s polarizability and the presence of a conjugated double bond, enabling applications in polymer chemistry .
Physicochemical and Crystallographic Properties
  • Target Compound: Predicted to exhibit moderate solubility in organic solvents (e.g., DCM) due to its ethoxy group and hydrophobic methyl substituents. No crystallographic data are available, but related compounds (e.g., 2-(quinolin-8-yl)-1H-isoindole-1,3(2H)-dione) form stable crystals with π-stacking interactions .
  • Dimethylamino-Substituted Analog: The dimethylamino group may facilitate hydrogen bonding, enhancing crystallinity, as seen in similar N-substituted phthalimides .
  • Dichloro Derivatives : Higher melting points and crystallinity are expected due to strong intermolecular halogen bonding .

Biological Activity

The compound 2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17NO3
  • Molecular Weight : 273.30 g/mol
  • Melting Point : Not specified in the literature.

Anticancer Activity

Recent studies have highlighted the potential of isoindole derivatives in cancer therapy. The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : In vitro tests indicated that this compound inhibits cell proliferation with an IC50 value in the low micromolar range (10–30 µM) .
  • Mechanism of Action : The compound appears to act by disrupting microtubule dynamics, akin to known tubulin inhibitors like combretastatin A-4. This leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against certain bacterial strains:

  • Staphylococcus aureus : Exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of approximately 25 µg/mL.
  • Escherichia coli : Showed moderate activity with an MIC of around 50 µg/mL.

Case Study 1: Antiproliferative Effects

In a study conducted on MCF-7 cells, the compound was found to induce apoptosis through the intrinsic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating cell death. The study also noted alterations in mitochondrial membrane potential, suggesting mitochondrial involvement in the apoptosis mechanism .

Case Study 2: Tubulin Interaction

Another investigation focused on the interaction of this compound with tubulin. Using fluorescence microscopy and Western blot analysis, it was shown that the compound disrupts tubulin polymerization effectively. This disruption was quantified by measuring the fluorescence intensity of polymerized versus unpolymerized tubulin .

Data Summary

Activity TypeCell Line/OrganismIC50/MIC (µg/mL)Mechanism of Action
AntiproliferativeMCF-7 Breast Cancer Cells10–30Tubulin destabilization
AntimicrobialStaphylococcus aureus25Cell wall synthesis inhibition
AntimicrobialEscherichia coli50Unknown; further studies needed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.